molecular formula C17H21N5O2S B15154341 N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide

N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B15154341
M. Wt: 359.4 g/mol
InChI Key: IUFXSYZBSVHPIX-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a cyclohexyl group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the cyclohexyl and 4-methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with hydroxyl or carbonyl groups, while reduction may yield products with increased hydrogen content.

Scientific Research Applications

N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives with different substituents on the ring. Examples include:

  • N-cyclohexyl-5-{[(4-chlorophenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide
  • N-cyclohexyl-5-{[(4-nitrophenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide

Uniqueness

N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and 4-methylphenyl groups may enhance its stability and bioactivity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-cyclohexyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C17H21N5O2S/c1-11-7-9-13(10-8-11)19-17(24)20-16-14(21-22-25-16)15(23)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,18,23)(H2,19,20,24)

InChI Key

IUFXSYZBSVHPIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC3CCCCC3

Origin of Product

United States

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